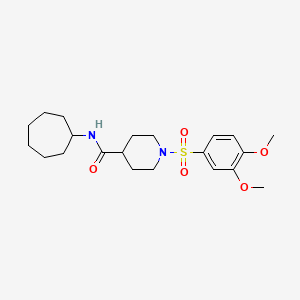
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, commonly known as MOTN, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MOTN belongs to the class of amides and has a molecular formula of C19H19N3O3.
Mécanisme D'action
The mechanism of action of MOTN involves the inhibition of tubulin polymerization, which is essential for cell division. MOTN binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process.
Biochemical and Physiological Effects:
MOTN has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, MOTN has been found to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MOTN in lab experiments is its high potency and specificity. MOTN has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using MOTN is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on MOTN. One area of interest is in the development of MOTN analogs that may have improved solubility and efficacy. Another area of research is in the exploration of MOTN's potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Additionally, further studies are needed to fully understand the mechanism of action of MOTN and its potential side effects.
Méthodes De Synthèse
The synthesis of MOTN involves the reaction between 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline and 2-(m-tolyloxy)acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of MOTN as a white crystalline solid.
Applications De Recherche Scientifique
MOTN has been studied for its potential applications in various fields of scientific research. One of the most promising applications of MOTN is in the treatment of cancer. Studies have shown that MOTN has anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-4-3-5-16(10-12)23-11-17(22)20-15-8-6-14(7-9-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDWKSJZIQNSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)
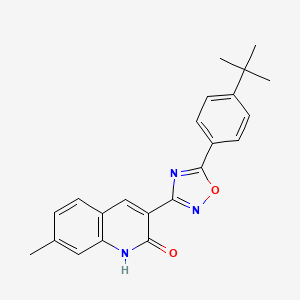

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)
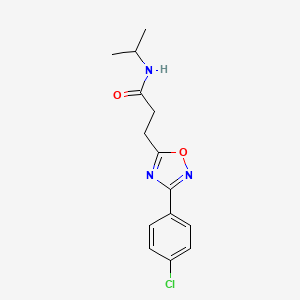

![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)
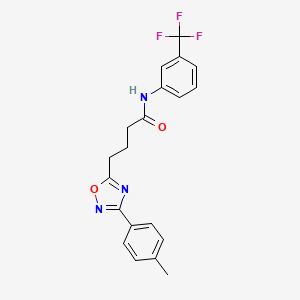
![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
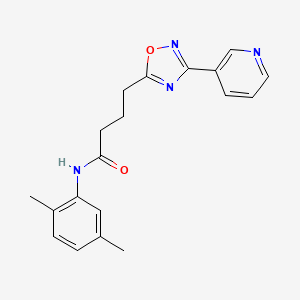
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)

